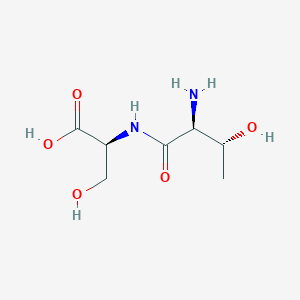

tert-Butyl 2-hydroxyethyl(isopropyl)carbamate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enantioselective Synthesis

The compound plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in creating structurally complex molecules with high precision. This application is crucial for the synthesis of molecules with specific stereochemistry, which is vital in drug development and biochemical research (Ober et al., 2004).

Antiarhythmic and Hypotensive Activity

Research into phenyl N-substituted carbamates, including variants of tert-butyl 2-hydroxyethyl(isopropyl)carbamate, has shown potential antiarrhythmic and hypotensive properties. These findings indicate its significance in medicinal chemistry for developing new therapeutic agents (Chalina et al., 1998).

Enzymatic Kinetic Resolution

The compound has been used in the enzymatic kinetic resolution process, where its optically pure enantiomers were obtained through lipase-catalyzed transesterification. This showcases its application in producing enantiomerically pure substances, essential for pharmaceuticals and research chemicals (Piovan et al., 2011).

Synthesis of Polymerisable Antioxidants

It serves as a building block in synthesizing new monomeric antioxidants for protecting polymers against thermal oxidation. This application highlights its role in materials science, particularly in enhancing the durability and stability of polymers (Pan et al., 1998).

Metalation and Alkylation

The compound has been studied for its ability to undergo metalation and alkylation, demonstrating its utility in organic synthesis for preparing α-functionalized α-amino silanes. This process is pivotal for synthesizing complex organic molecules with specific functionalities (Sieburth et al., 1996).

Postpolymerization Modification

Its application extends to the postpolymerization modification of hydroxyl-functionalized polymers, illustrating its use in tailoring the properties of polymers for specific applications, such as creating smart materials and coatings (Biedermann et al., 2011).

Safety and Hazards

“tert-Butyl 2-hydroxyethyl(isopropyl)carbamate” is classified under GHS07 for safety. The hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mécanisme D'action

Target of Action

Tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, also known as tert-Butyl 2-hydroxyethyl(isopropyl)carbamate or tert-butyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate, is primarily used as a biochemical reagent It is often used in the protection of amino acids during the synthesis of complex molecules such as phosphatidylserine ethanolamine and ornithine .

Mode of Action

The compound acts as a protecting group for amino acids during synthesis. It prevents unwanted reactions at the amino group during the chemical reactions involved in the synthesis process

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of complex molecules such as phosphatidylserine ethanolamine and ornithine

Pharmacokinetics

It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the successful synthesis of complex molecules such as phosphatidylserine ethanolamine and ornithine

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has a boiling point of 92℃/0.22mm and a density of 1.042 g/mL at 25 °C (lit.) . Therefore, temperature and pressure conditions can affect its stability and efficacy. It should be stored in a dark place, sealed in dry, at room temperature .

Propriétés

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-8(2)11(6-7-12)9(13)14-10(3,4)5/h8,12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFSSVYAZLWWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-hydroxyethyl(isopropyl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)

![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)